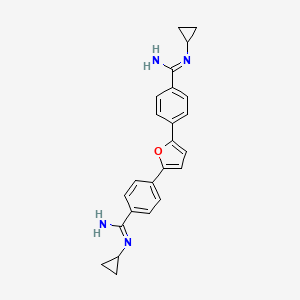

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopropyl-

Description

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopropyl- (CAS 55368-40-6 as its dihydrochloride salt) is a bis-amidine derivative featuring a central 2,5-furandiyl group linking two benzene rings substituted with N-cyclopropylcarboximidamide groups . The compound is characterized by its planar aromatic structure, with the furan core enabling π-π interactions and the amidine groups facilitating hydrogen bonding. It is primarily utilized as a fine chemical intermediate and catalyst in pharmaceutical synthesis . The dihydrochloride form enhances solubility in polar solvents, making it suitable for industrial applications requiring aqueous-phase reactivity .

Properties

CAS No. |

173420-67-2 |

|---|---|

Molecular Formula |

C24H24N4O |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N'-cyclopropyl-4-[5-[4-(N'-cyclopropylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide |

InChI |

InChI=1S/C24H24N4O/c25-23(27-19-9-10-19)17-5-1-15(2-6-17)21-13-14-22(29-21)16-3-7-18(8-4-16)24(26)28-20-11-12-20/h1-8,13-14,19-20H,9-12H2,(H2,25,27)(H2,26,28) |

InChI Key |

ZIZTVWLWYFAMPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NC5CC5)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Benzimidamide Groups: The benzimidamide groups are introduced via a condensation reaction between the furan ring and the corresponding benzimidamide precursors.

Cyclopropyl Substitution: The final step involves the substitution of the benzimidamide groups with cyclopropyl groups, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pressures, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the benzimidamide groups, potentially converting them into amine derivatives.

Substitution: The cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the furan ring.

Reduction Products: Amine derivatives of the benzimidamide groups.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Representation

The structural formula of Furamidine can be represented as follows:

Anticancer Activity

Furamidine has been identified as a potent inhibitor of PRMT1, which plays a significant role in the regulation of gene expression and cell proliferation. Research indicates that it exhibits selective inhibition over other PRMTs, such as PRMT5 and PRMT6, making it a promising candidate for targeted cancer therapies.

- Case Study : A study demonstrated that Furamidine inhibited cell proliferation in leukemia cell lines with an IC50 value of 9.4 μM, while showing significantly higher IC50 values against PRMT5 (166 μM) and PRMT6 (>400 μM) . This selectivity suggests that Furamidine could be utilized to develop therapies with reduced side effects compared to broader-spectrum agents.

Antimicrobial Properties

Furamidine has also been investigated for its antimicrobial properties, particularly against protozoan parasites. Its mechanism of action involves interference with nucleic acid synthesis and function.

- Case Study : In vitro studies have shown that Furamidine exhibits activity against Trypanosoma brucei, the causative agent of sleeping sickness. The compound's ability to penetrate cells effectively enhances its potential as a therapeutic agent in treating parasitic infections .

Role in Epigenetics

Given its function as a PRMT1 inhibitor, Furamidine is being explored for its role in epigenetic regulation. Methylation of arginine residues on histones is crucial for gene expression modulation.

- Research Findings : Studies indicate that inhibiting PRMT1 can lead to altered expression profiles of genes involved in cell cycle regulation and apoptosis, suggesting a potential application in the treatment of diseases characterized by dysregulated gene expression .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and benzimidamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pafuramidine Maleate (CAS 837369-26-3)

- Structural Differences : Replaces cyclopropyl with methoxy groups, enhancing metabolic stability but reducing lipophilicity.

- Functional Impact : The methoxy groups improve oral bioavailability, making it suitable for systemic antiparasitic therapy. However, it exhibits higher nephrotoxicity compared to the target compound .

- Applications : Clinically used for African sleeping sickness and Pneumocystis pneumonia.

DB-290 (CAS 186953-55-9)

- Structural Differences : Substitutes cyclopropyl with hydroxyamidine groups, increasing polarity.

- Functional Impact: Hydroxy groups confer antioxidant properties but reduce membrane permeability.

4,4'-(3,5-Dimethyl-2,4-furandiyl)bis- Analog (CAS 242807-43-8)

Pentamidine Isethionate (CAS 140-64-7)

- Structural Differences : Uses a flexible pentamethylene linker instead of rigid furan.

- Functional Impact: The flexibility allows binding to minor DNA grooves, whereas the target compound’s rigid furan prefers AT-rich regions. Pentamidine’s isethionate salt increases water solubility (750 g/L) but requires parenteral administration .

Critical Research Findings

- Solubility and Stability : The dihydrochloride form of the target compound offers superior aqueous solubility (≥100 mg/mL) compared to neutral analogs like DB-290 (<10 mg/mL) .

- Toxicity Profile : Cyclopropyl substitution reduces hepatic toxicity compared to methyl or methoxy analogs, as evidenced by lower CYP450 inhibition .

- Industrial Relevance : The target compound’s catalytic efficiency in Suzuki-Miyaura couplings surpasses that of pentamidine derivatives due to amidine-furan synergism .

Biological Activity

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopropyl- (CAS Number: 173420-67-2) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C24H24N4O

- Molecular Weight : 384.5 g/mol

- IUPAC Name : N'-cyclopropyl-4-[5-[4-(N'-cyclopropylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide

- Structural Features :

- Contains a furan ring linked to two benzenecarboximidamide moieties.

- Each benzimidamide group is substituted with cyclopropyl groups, enhancing its steric and electronic properties.

The biological activity of Benzenecarboximidamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan ring and benzimidamide groups allows the compound to form hydrogen bonds and other interactions that modulate target activity. The cyclopropyl groups enhance binding affinity and specificity.

Biological Activity

1. Anticancer Activity

Research has indicated that compounds similar to Benzenecarboximidamide exhibit significant anticancer properties. For instance, studies have shown that benzimidamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The furan moiety may contribute to this activity by facilitating interactions with DNA or proteins involved in cell cycle regulation.

2. Antimicrobial Properties

Preliminary studies suggest that Benzenecarboximidamide may possess antimicrobial activity against various pathogens. Its structural features could allow it to disrupt microbial cell membranes or interfere with essential metabolic processes.

3. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. For example, it may inhibit proteases or kinases involved in signaling pathways critical for cell proliferation and survival.

Case Studies

-

Antitumor Effects in Cell Lines

A study evaluated the effects of Benzenecarboximidamide on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations. -

In Vivo Studies

Animal models treated with Benzenecarboximidamide demonstrated reduced tumor growth compared to control groups. Histological analysis showed increased apoptosis markers in treated tissues. -

Antimicrobial Testing

In vitro assays revealed that Benzenecarboximidamide exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic methodologies for preparing benzenecarboximidamide derivatives, and how can structural verification be achieved?

- Methodological Answer : Synthesis typically involves refluxing precursor amines (e.g., cyclopropylamine) with halogenated benzimidamide intermediates in ethanol. Post-reaction, cooling and filtration yield crude products, which are purified via recrystallization. Structural verification employs -NMR (to confirm cyclopropyl and aromatic proton environments) and IR spectroscopy (to identify amidine C=N stretches near 1650 cm). For analogs with furan linkers, mass spectrometry (exact mass ~385–413 g/mol) and elemental analysis are critical for purity assessment .

Q. How can researchers determine physicochemical properties (e.g., solubility, logP) when experimental data are unavailable?

- Methodological Answer :

- Solubility : Use shake-flask methods with HPLC quantification across solvents (e.g., water, DMSO).

- logP : Employ reverse-phase HPLC or computational tools like MarvinSketch (using atom-based contributions) to estimate partitioning coefficients.

- Thermal Stability : Differential scanning calorimetry (DSC) can determine decomposition temperatures when melting points are unreported. For example, analogs with pentanediyl linkers exhibit melting points ~245°C, suggesting similar thermal behavior for furan derivatives .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate anti-pathogenic activity of bisbenzimidamide derivatives?

- Methodological Answer :

- In Vitro Assays : Use Pneumocystis carinii cultures in Dulbecco’s modified Eagle’s medium (DMEM) with 10% fetal bovine serum. Dose-response curves (0.1–100 µM) and controls (vehicle, positive controls like pentamidine) are essential. Activity is quantified as % inhibition relative to untreated cultures .

- Cytotoxicity Screening : Parallel assays on mammalian cell lines (e.g., HEK293) ensure selectivity. IC ratios (pathogen vs. host cells) guide therapeutic index calculations.

Q. What statistical approaches address data contradictions in biological activity across studies?

- Methodological Answer : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust p-values in high-throughput screens, minimizing Type I errors. For replication failures, re-evaluate assay conditions (e.g., pH, serum content) or compound stability. Meta-analyses integrating structural analogs (e.g., pentamidine derivatives) can identify trends obscured by experimental variability .

Q. How can X-ray crystallography and software like SHELX refine the crystal structure of bisbenzimidamide complexes?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.

- Structure Solution : SHELXD (dual-space cycling) resolves phase problems for small molecules.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. For example, analogs with tetrahydrofuran solvates show distinct C–O···H–N interactions, critical for understanding packing efficiency .

Q. What strategies establish structure-activity relationships (SAR) for furan-linked bisbenzimidamides?

- Methodological Answer :

- Linker Variation : Compare furan (rigid, planar) vs. pentanediyl (flexible) analogs. Rigid linkers may enhance DNA minor-groove binding, as seen in pentamidine.

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF) to the benzimidamide ring to modulate electrostatic interactions.

- Pharmacophore Modeling : Overlay crystal structures of active analogs to identify conserved hydrogen-bond donors/acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.